3,3,5-Trimethylpyrrolidin-2-one
Description
Significance of Pyrrolidin-2-one Scaffolds in Heterocyclic Chemistry
The pyrrolidin-2-one scaffold is a privileged structure in the field of heterocyclic chemistry, primarily due to its prevalence in a vast array of biologically active compounds and its utility as a synthetic building block. jst-ud.vn Nitrogen-containing heterocycles are of paramount importance, and the five-membered γ-lactam ring of pyrrolidin-2-one is a recurring motif in both natural products and synthetic pharmaceuticals. nih.gov
The significance of this scaffold is enhanced by several key features:
Structural Complexity: As a saturated heterocyclic system, the non-planar nature of the pyrrolidinone ring allows for greater three-dimensional diversity compared to flat, aromatic systems. This sp³-rich character is increasingly sought after in drug discovery for exploring pharmacophore space more effectively. jst-ud.vn
Biological Activity: Derivatives of pyrrolidin-2-one and its unsaturated counterpart, 3-pyrroline-2-one, are found in natural products with notable biological activities. nih.gov For instance, certain derivatives have been investigated for their potential as HIV-1 integrase inhibitors and for their antioxidant properties. nih.gov The broader pyrrolidine (B122466) class, to which pyrrolidinones belong, is a cornerstone in medicinal chemistry, with numerous compounds showing antimicrobial, anticancer, and anti-inflammatory potential.
Synthetic Versatility: The pyrrolidin-2-one core can be functionalized at various positions, making it a versatile template for creating libraries of new chemical entities. It is also a key intermediate in the synthesis of more complex molecules and serves as a chiral auxiliary in asymmetric synthesis.
Overview of Methodologies for Pyrrolidinone Core Construction
The construction of the pyrrolidin-2-one ring is a well-explored area of synthetic organic chemistry, with numerous methodologies developed to afford substituted derivatives. These methods range from classical cyclization reactions to modern catalytic processes, providing access to a wide diversity of structures.
| Synthesis Method | Description | Key Features |
| Multicomponent Reactions (MCRs) | Involve the reaction of three or more starting materials in a single step to form the product. A common example is the reaction between an aldehyde, an amine, and a derivative of acetylenedicarboxylate. nih.gov | High efficiency, atom economy, and ability to generate complex molecules from simple precursors. nih.gov |
| Cyclocarbonylation | Palladium-catalyzed cyclocarbonylation of propargyl amines using a CO source can produce substituted 2-oxo-dihydropyrroles (pyrrolinones). organic-chemistry.org | Provides a direct route to the lactam ring with the incorporation of a carbonyl group. organic-chemistry.org |
| Oxidative Cyclization | Metal-free oxidative cyclization of substrates like propargyl-substituted ynamides, mediated by reagents such as DMSO and N-iodosuccinimide, yields the pyrrolidone skeleton. organic-chemistry.org | Avoids the use of heavy metal catalysts, aligning with green chemistry principles. organic-chemistry.org |
| [3+2] Cycloaddition | The reaction of α-imino rhodium carbenoids with ketene (B1206846) silyl (B83357) acetals provides a direct route to 3-pyrrolin-2-ones. organic-chemistry.org | A powerful method for forming five-membered rings with good control over substitution patterns. organic-chemistry.org |
While these methods illustrate the general strategies for building the pyrrolidin-2-one core, specific, optimized laboratory syntheses for 3,3,5-trimethylpyrrolidin-2-one are not widely detailed in recent academic literature, as it is readily available from commercial suppliers. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,5-trimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-4-7(2,3)6(9)8-5/h5H,4H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHSTNXWLQMGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)N1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394480 | |
| Record name | 3,3,5-Trimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87282-83-5 | |
| Record name | 3,3,5-Trimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,5-TRIMETHYL-2-PYRROLIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereocontrolled Synthetic Strategies for 3,3,5 Trimethylpyrrolidin 2 One and Its Enantiomers
Enantioselective Methodologies for Pyrrolidinone Ring Formation
The creation of the chiral pyrrolidinone ring with high enantiopurity is a significant challenge in organic synthesis. Methodologies are broadly categorized by the use of catalytic asymmetric systems and the strategic design of substrates to induce chirality.
Catalytic Systems in Asymmetric Synthesis of Pyrrolidinones
Asymmetric catalysis offers an efficient route to enantioenriched pyrrolidinones by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. Both metal-based and organocatalytic systems have proven effective.
Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines stands out as a powerful method for constructing the pyrrolidinone skeleton. organic-chemistry.org The use of novel phosphoramidite (B1245037) ligands is crucial for achieving high yields and excellent enantioselectivities. organic-chemistry.org Similarly, chiral silver catalysts have been successfully used in asymmetric (1,3)-dipolar cycloaddition reactions to prepare enantioenriched pyrrolizidines, a related class of compounds, demonstrating the potential of this approach for pyrrolidinone synthesis. nih.gov Ferrocenyloxazoline palladacycles (FOP catalysts) have also been reported for the asymmetric synthesis of 5-membered nitrogen heterocycles, including 2-pyrrolidinones, through a catalytic cycle involving Pd(II) intermediates. acs.org
Organocatalysis, which avoids the use of metals, has emerged as a complementary strategy. For instance, an organocatalytic asymmetric cascade reaction using cinchonidine-derived bifunctional amino-squaramide catalysts has been developed for synthesizing highly substituted pyrrolidines with a quaternary stereocenter at the 3-position. rsc.org These catalysts have demonstrated the ability to deliver products with high enantio- and diastereoselectivities. rsc.org
Table 1: Selected Catalytic Systems in Asymmetric Pyrrolidinone Synthesis
| Catalyst Type | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium/Phosphoramidite Ligands | [3+2] Cycloaddition | High yields and enantioselectivities for pyrrolidines from TMM and imines. | organic-chemistry.org |
| Chiral Silver Catalysts | (1,3)-Dipolar Cycloaddition | Provides access to highly substituted, enantioenriched pyrrolizidines. | nih.gov |
| Ferrocenyloxazoline Palladacycles (FOP) | Intramolecular Aminopalladation | Effective for 4-vinyloxazolidin-2-ones and related 2-pyrrolidinones. | acs.org |
| Cinchonidine-derived Amino-Squaramide | Cascade Reaction | Generates pyrrolidines with quaternary stereocenters in high ee and de. | rsc.org |
Substrate Design for Chiral Induction
Chiral induction can also be achieved by designing substrates that possess inherent chirality or features that favor the formation of one enantiomer over the other. This strategy often involves the use of the chiral pool, utilizing readily available enantiopure starting materials like amino acids or carbohydrates.
A prominent example is the design of axially chiral indole-based scaffolds through organocatalytic asymmetric (2+3) cyclization. nih.gov This method relies on the dynamic kinetic resolution of 3-arylindoles reacting with propargylic alcohols, catalyzed by a chiral phosphoric acid, to control both axial and central chirality. nih.gov While not directly forming a simple pyrrolidinone, the principles of using a chiral catalyst to resolve a racemic substrate are broadly applicable.
Another approach involves remote asymmetric induction, where a chiral center influences the formation of a new stereocenter at a distance. acs.org This concept challenges the traditional reliance on proximity for stereochemical control and opens new avenues for substrate design. For instance, chiral oxabicycles have been used in palladium-catalyzed multicomponent reactions to generate chiral indenes, where the chirality of the oxabicycle dictates the final product's stereochemistry. acs.org The strategic placement of functional groups within a substrate can direct the stereochemical outcome of a cyclization reaction, a principle that is fundamental to designing syntheses of complex targets like 3,3,5-trimethylpyrrolidin-2-one.
Diastereoselective Preparation Routes to this compound
When a molecule contains multiple stereocenters, as in the case of this compound, controlling the relative stereochemistry (diastereoselectivity) is paramount. This is often accomplished by using chiral auxiliaries or by controlling the stereochemical course of key chemical transformations.
Strategies Utilizing Chiral Auxiliaries and Starting Materials
A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct the stereoselective formation of new stereocenters. After the desired transformation, the auxiliary is removed.
Oppolzer's camphorsultam is a well-known and effective chiral auxiliary. acs.org It has been employed in an asymmetric 1,3-dipolar cycloaddition to achieve high levels of diastereoselectivity and enantioselectivity in the construction of 3,4-syn substituted pyrrolidine (B122466) moieties. acs.org Another powerful auxiliary is the N-tert-butanesulfinyl group, which can be installed on imines to direct the diastereoselective 1,3-dipolar cycloaddition with azomethine ylides, yielding densely substituted pyrrolidines with excellent stereocontrol. acs.org The (S)-configuration of the sulfinyl group has been shown to induce a (2S,3R,4S,5R) absolute configuration in the final products. acs.org
The use of enantiopure starting materials from the chiral pool is also a powerful strategy. For example, d- or l-alanine (B1666807) can be used to synthesize each enantiomer of trans-2,5-dimethylpyrrolidine. nih.gov Similarly, d-mannitol has served as a starting point for the stereoselective synthesis of chiral C2-symmetrical pyrrolidines. nih.gov
Table 2: Examples of Chiral Auxiliaries and Starting Materials in Pyrrolidine Synthesis
| Chiral Source | Methodology | Stereochemical Outcome | Reference |
|---|---|---|---|
| Oppolzer's Camphorsultam | Asymmetric 1,3-Dipolar Cycloaddition | High diastereoselectivity for 3,4-syn substituted pyrrolidines. | acs.org |
| (S)-N-tert-butanesulfinyl group | 1,3-Dipolar Cycloaddition | Induces (2S,3R,4S,5R) configuration in substituted pyrrolidines. | acs.org |
| D- or L-Alanine | Chiral Pool Synthesis | Access to enantiomers of trans-2,5-dimethylpyrrolidine. | nih.gov |
| 'Quat' Pyrrolidinone Auxiliary | Enolate Alkylation / Aldol Reactions | Induces high diastereoselectivities in attached acyl side chains. | thieme-connect.com |
Control of Diastereoselectivity in Reduction and Cyclization Reactions
The stereochemical outcome of reduction and cyclization reactions is often dictated by the reaction conditions and the substrate's conformation. Heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, yielding functionalized pyrrolidines with up to four new stereocenters. acs.org The initial reduction likely creates a stereocenter that directs the subsequent hydrogenation steps. acs.org
Intramolecular cyclizations are particularly powerful for setting relative stereochemistry. A copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides has been shown to favor the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1. nih.gov In contrast, γ-substituted substrates under similar conditions yield 2,3-trans pyrrolidine adducts with moderate selectivity. nih.gov Another strategy involves the one-pot reduction-cyclization of oximes with sodium cyanoborohydride, which can produce 2,4-disubstituted N-substituted pyrrolidines diastereoselectively. nih.gov The mechanistic pathway can also be tuned; a reaction cascade involving azomethine ylide cycloaddition followed by nucleophilic cyclization has been developed to afford substituted pyrrolidines in high yields and diastereomeric purity, avoiding the typical endo/exo mixtures. nih.gov
Multi-step Synthetic Sequences Incorporating the this compound Core
The synthesis of complex molecules often requires multi-step sequences where individual reactions are linked to build molecular complexity in a controlled manner. vapourtec.com The this compound core, once synthesized, can be a crucial intermediate in the assembly of more elaborate target molecules, such as pharmaceuticals or natural products.
An example of a multi-step synthesis that produces a related chiral pyrrolidine involves an initial enantioselective synthesis followed by further transformations. nih.gov For instance, a racemic alcohol precursor was resolved using (S)-(−)-camphanic acid via a Mitsunobu reaction. The separated diastereomeric esters were then hydrolyzed to provide the desired chiral alcohol. This chiral pyrrolidine intermediate was then elaborated through several steps, including allylation, ozonolysis to form an aldehyde, reductive amination, and final deprotection to yield the target inhibitors. nih.gov
Flow chemistry represents a modern paradigm for multi-step synthesis, where reactants are continuously passed through reactors containing immobilized reagents or catalysts. syrris.jp This approach allows for the integration of multiple synthetic steps into a single continuous sequence, which can improve efficiency, safety, and reproducibility. syrris.jptue.nl Such a strategy could be envisioned for the production of this compound, where the initial stereoselective formation of the ring is followed by in-line purification and subsequent functionalization steps.
Conversion of Precursor Heterocycles to Pyrrolidinone Structures
The utilization of readily available chiral heterocycles, often derived from the chiral pool, provides an efficient pathway to enantiomerically enriched pyrrolidinones. Pyroglutamic acid, a derivative of the amino acid glutamic acid, stands out as a common and versatile starting material for the synthesis of substituted pyrrolidin-2-ones. nih.govnih.govgoogle.com The inherent stereochemistry of pyroglutamic acid can be leveraged to direct the stereochemical outcome of subsequent transformations.
One conceptual approach involves the diastereoselective alkylation of a pyroglutamate-derived enolate. By first introducing the gem-dimethyl group at the C3 position, subsequent methylation at the C5 position can be controlled by the existing stereocenter and the choice of reagents and reaction conditions. While specific examples for the synthesis of this compound via this exact route are not extensively detailed in the reviewed literature, the general principle of stereoselective alkylation of pyroglutamates is a well-established strategy. nih.gov
Another strategy involves the transformation of other heterocyclic systems. For instance, a heterocycle-heterocycle interconversion strategy has been reported for the synthesis of 4,5-disubstituted 3-hydroxy-2-pyrrolidinones. organic-chemistry.org Although not directly yielding the target molecule, this highlights the potential of rearranging one heterocyclic core into another to achieve the desired pyrrolidinone scaffold. The specific application of such a strategy to generate the 3,3,5-trimethyl substitution pattern would require the design of a suitable precursor heterocycle.
Reactivity and Advanced Chemical Transformations of 3,3,5 Trimethylpyrrolidin 2 One
Reductive Functionalization of the Pyrrolidin-2-one Moiety
The reduction of the amide group within the pyrrolidin-2-one ring is a fundamental transformation that converts the lactam into the corresponding cyclic amine, a pyrrolidine (B122466). This functionalization is pivotal for accessing a different class of compounds with distinct biological and chemical properties.
The reduction of the carbonyl group in 3,3,5-trimethylpyrrolidin-2-one to a methylene (B1212753) group leads to the formation of 3,3,5-trimethylpyrrolidine. The presence of a stereocenter at the C5 position and a bulky gem-dimethyl group at the C3 position makes the stereoselective outcome of this reduction highly dependent on the reagents and conditions used. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to achieve the complete reduction of the lactam.
The stereochemical course of the reduction is dictated by the delivery of the hydride agent to the carbonyl carbon. The existing methyl groups can direct the approach of the reducing agent. For instance, the reduction of a related chiral acyliminium ion, which can be generated from the lactam, with a reducing agent was shown to proceed with high stereoselectivity, controlled by the existing substituents on the ring. rsc.org The steric hindrance imposed by the substituents generally favors the approach of the reductant from the less hindered face of the molecule, leading to a predictable diastereomer as the major product. rsc.org
Regioselectivity in the reduction of substituted pyrrolidin-2-ones concerns the selective reduction of one functional group in the presence of others. For the parent compound, the primary focus is on the reduction of the lactam carbonyl. Studies on similar systems, such as citraconimide (B94617) derivatives (which also contain a five-membered ring with carbonyls), have demonstrated that the choice of reducing agent can selectively target a specific carbonyl group. researchgate.netrsc.org For example, sodium borohydride (B1222165) (NaBH₄) might lead to one regioisomer, while using a combination of NaBH₄ with cerium chloride (CeCl₃) or diisobutylaluminium hydride (DIBAL-H) can favor the formation of another. researchgate.netrsc.org This allows for precise control over the final product structure, yielding different hydroxylactam intermediates.
| Reagent System | Expected Product from Pyrrolidin-2-one | Reference |
| NaBH₄ | 5-Hydroxy-pyrrolidin-2-one | researchgate.netrsc.org |
| NaBH₄–CeCl₃ | 5-Hydroxy-pyrrolidin-2-one | researchgate.netrsc.org |
| DIBAL-H | 5-Hydroxy-pyrrolidin-2-one | researchgate.netrsc.org |
| LiAlH₄ | Pyrrolidine | nih.gov |
Derivatization and Scaffold Modification of this compound
Beyond reduction, the pyrrolidinone scaffold can be modified through various derivatization reactions, allowing for the introduction of new functional groups and the synthesis of analogues with altered properties.
The introduction of a hydroxyl group at the C4 position of this compound creates a valuable synthetic intermediate. The synthesis of such hydroxylated pyrrolidines and pyrrolidinones is a topic of significant interest. unirioja.esnih.gov A common strategy involves the generation of an enolate at the α-position (C4) to the carbonyl group, followed by trapping with an electrophilic oxygen source.
Alternatively, α-functionalization can occur through radical-mediated pathways. The stability of a radical at the C3 position is enhanced by the adjacent carbonyl group, making this a preferential site for reactions like halogenation, which can then be followed by nucleophilic substitution to introduce the hydroxyl group. mdpi.com The synthesis of various hydroxylated polyamine analogues has been described, highlighting diverse synthetic approaches to introduce hydroxyl groups into similar aliphatic chains. nih.gov
The methyl groups in this compound have a profound impact on the molecule's reactivity. Substituent effects in related systems have been studied computationally and experimentally to understand how they modify reaction pathways and kinetics. nih.govresearchgate.net
Steric Effects : The gem-dimethyl group at the C3 position provides significant steric bulk, which can hinder the approach of nucleophiles or electrophiles to the adjacent C4 position and the carbonyl group.
Electronic Effects : Methyl groups are weakly electron-donating. This can slightly influence the acidity of the α-protons at C4 and the electrophilicity of the carbonyl carbon.
Stereodirecting Effects : The chiral center at C5, along with the C3 substituents, creates a specific three-dimensional structure that can direct the stereochemical outcome of reactions at other positions on the ring, a principle utilized in asymmetric synthesis. acs.org
Studies on the nucleophilic aromatic substitution of thiophenes with pyrrolidine have shown that substituents dramatically affect the free energy barrier of the reaction. nih.govresearchgate.net Similarly, electron-withdrawing substituents on the pyrrolidine ring can increase the rate of certain reactions by enhancing the electrophilicity of the reaction center. nih.govacs.org
| Substituent Position | Type of Effect | Consequence on Reactivity | Reference |
| C3 (gem-dimethyl) | Steric Hindrance | Hinders attack at C=O and C4; may influence enolate geometry. | mdpi.com |
| C5 (methyl) | Stereodirecting | Controls facial selectivity of approaching reagents. | acs.org |
| C3, C5 (methyl) | Electronic (Inductive) | Weakly electron-donating, slightly increases electron density in the ring. | nih.govacs.org |
Role of 3,3,5 Trimethylpyrrolidin 2 One in the Construction of Complex Molecular Architectures
3,3,5-Trimethylpyrrolidin-2-one as a Chiral Building Block
The inherent chirality of this compound, when used in its enantiomerically pure form, allows it to serve as a powerful chiral auxiliary. This enables the transfer of stereochemical information to new products, a cornerstone of modern synthetic chemistry. Commercial availability of specific enantiomers, such as (3R,5R)-1,3,5-Trimethylpyrrolidin-2-one, underscores its role as a ready-to-use chiral building block in asymmetric synthesis. bldpharm.com
A significant application of chiral this compound is demonstrated in the asymmetric synthesis of complex natural products. Its role as a chiral auxiliary has been pivotal in the synthesis of Moiramide B and Andrimid, compounds known for their potent antibacterial activity. psu.edu In this synthesis, the enantiomerically pure (5R)-3,3,5-trimethylpyrrolidin-2-one is first N-acylated. The resulting chiral acylated lactam then directs the stereochemical outcome of subsequent reactions.
The first highly diastereoselective asymmetric syntheses of Moiramide B and Andrimid were achieved using the lithium amide of (R)-N-propionyloxazolidinone and the pyrrolidinone auxiliary (R)-9, which is (5R)-3,3,5-trimethylpyrrolidin-2-one. psu.edu This auxiliary was instrumental in creating a novel (S)-3-methyl-N-benzyloxysuccinimide intermediate, which was crucial for the total synthesis. psu.edu The process showcases the power of the pyrrolidinone auxiliary to control the formation of new stereocenters with high fidelity.
Table 1: Application of (5R)-3,3,5-trimethylpyrrolidin-2-one Auxiliary in Asymmetric Synthesis
| Auxiliary | Reactant | Key Transformation | Product | Diastereoselectivity | Reference |
| (5R)-3,3,5-trimethylpyrrolidin-2-one | Propionyl chloride | N-acylation | (5R)-1-(1'-oxopropyl)-3,3,5-trimethylpyrrolidin-2-one | N/A | psu.edumolaid.com |
| (5R)-1-Acyl-3,3,5-trimethylpyrrolidin-2-one | Lithium enolate generation, then alkylation | Diastereoselective alkylation | α-Substituted acyl pyrrolidinone | High | psu.edu |
This table illustrates a representative transformation where the chiral pyrrolidinone auxiliary is used to direct an asymmetric alkylation.
The this compound scaffold can be incorporated into a wide array of more complex heterocyclic systems. The lactam functionality, comprising an amide bond within a five-membered ring, provides two reactive sites: the nitrogen atom and the carbonyl group. These sites can be exploited in various synthetic transformations to build larger, more elaborate molecules.
While specific examples detailing the integration of this compound are specialized, the general strategies are well-established for pyrrolidinone derivatives. For instance, multicomponent reactions (MCRs) are an efficient method for synthesizing complex heterocyclic compounds based on a 2-pyrrolidinone (B116388) skeleton. rsc.org These reactions leverage the reactivity of the pyrrolidinone core to combine three or more starting materials in a single step, rapidly generating molecular diversity. The pyrrolidinone ring can act as a precursor for pyrrolidine-fused heterocycles through sequential reactions involving ring-closure and ring-opening steps. acs.org Furthermore, derivatization of the pyrrolidinone, such as its conversion to a pyrrolidinetrione, opens up pathways to a variety of fused heterocyclic systems, including pyrrolo[3,4-c]pyrazoles and pyrrolo[3,4-c]pyridines. researchgate.net The trimethyl substitution pattern on the core ring would offer specific steric hindrance, potentially influencing the regioselectivity and stereoselectivity of such cyclization and condensation reactions.
Synthetic Pathways to Advanced Cyclic Systems Employing Pyrrolidinone Derivatives
The rigid and defined structure of the pyrrolidinone ring makes it an excellent foundation for constructing advanced cyclic systems, including spirocyclic and fused-ring compounds. These complex architectures are of significant interest in medicinal chemistry and materials science. mdpi.com
One of the most powerful methods for constructing complex heterocyclic systems from pyrrolidinone-related precursors is the 1,3-dipolar cycloaddition reaction. rsc.org In this approach, azomethine ylides are generated in situ from the reaction of an amino acid (like sarcosine (B1681465) or proline) and a carbonyl compound (like isatin). researchgate.net These ylides then react with dipolarophiles, such as compounds with exocyclic double bonds, to create spiro-pyrrolidine or spiro-pyrrolizine derivatives in a highly regio- and diastereoselective manner. researchgate.netnih.gov
Pyrrolidinone derivatives can serve as the core upon which these spirocycles are built. For example, multicomponent reactions involving a primary amine, a maleimide, and an aldehyde can lead to the formation of complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons. ua.es The inherent structure of this compound, with its defined stereocenter and gem-dimethyl group, makes it a candidate for such transformations, where it could impart significant steric influence on the stereochemical outcome of the cycloaddition.
Table 2: Representative Strategies for Fused and Spiro-Heterocycle Synthesis from Pyrrolidine (B122466) Derivatives
| Reaction Type | Key Reactants | Resulting Scaffold | Key Features | Reference(s) |
| 1,3-Dipolar Cycloaddition | Isatin, Sarcosine, Dipolarophile | Spiro-pyrrolidine | High diastereoselectivity, creation of multiple stereocenters. | researchgate.netnih.gov |
| Multicomponent Reaction | Primary amine, Maleimide, Aldehyde | Spiro{pyrrolidine-pyrrolo[3,4-c]pyrrole} | High atom economy, complex scaffold in one pot. | ua.es |
| 1,3-Dipolar Cycloaddition | Isoquinolinium N-ylide, Tetracyclic cyclopentadienone | Fused Heptacyclic Pyrrolidine | Regio- and diastereoselective, highly complex fused systems. | thieme.de |
This table summarizes general synthetic strategies that can be applied to pyrrolidinone-based starting materials to generate advanced cyclic systems.
Pyrrolidinone derivatives are not only final targets but also crucial intermediates in the synthesis of larger, biologically active molecules. nih.gov The synthesis of a Kelatorphan-like molecule, which has applications in enzyme inhibition, utilizes a {N-propionyl}-3,3,5-trimethylpyrrolidin-2-one derivative as a key intermediate building block. psu.edu
The pyrrolidinone ring is a common feature in many pharmaceuticals, and synthetic precursors containing this ring are vital. rsc.org For example, substituted pyrrolidines are key starting materials for hepatitis C virus (HCV) inhibitors like Grazoprevir and Voxilaprevir. nih.gov The synthesis of these complex drugs often begins with a highly functionalized and stereochemically pure pyrrolidine derivative. The this compound scaffold provides a robust and sterically defined core that can be elaborated through further synthetic steps. Its gem-dimethyl group can lock in a specific conformation or provide steric shielding to direct subsequent reactions, making it a valuable intermediate for achieving a specific, complex final structure.
Spectroscopic and Structural Elucidation of 3,3,5 Trimethylpyrrolidin 2 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3,3,5-Trimethylpyrrolidin-2-one, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the connectivity and chemical environment of each atom in the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis for Proton Environments
In ¹H NMR spectroscopy of this compound, the distinct electronic environments of the hydrogen atoms result in a unique set of signals. The structure contains a chiral center at the C5 position, which renders the two protons on the C4 carbon diastereotopic. This means they are chemically non-equivalent and are expected to produce separate signals, each coupling with the other (geminal coupling) and with the proton on C5.
The expected signals are:
A broad singlet for the amide proton (N-H).
A multiplet for the single proton at the C5 position.
Two distinct multiplets for the two diastereotopic protons at the C4 position.
A doublet for the methyl group attached to the C5 carbon.
Two separate singlets for the two methyl groups at the C3 position, which are magnetically non-equivalent due to the fixed ring structure.
While specific, experimentally verified spectral data for this compound is not widely published, a predicted ¹H NMR spectrum can be tabulated based on established chemical shift principles for lactam structures.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-H | ~7.0-8.0 | Broad Singlet | 1H |
| C5-H | ~3.6-3.8 | Multiplet | 1H |
| C4-H (diastereotopic a) | ~2.1-2.3 | Multiplet | 1H |
| C4-H (diastereotopic b) | ~1.7-1.9 | Multiplet | 1H |
| C5-CH₃ | ~1.2-1.4 | Doublet | 3H |
| C3-CH₃ (geminal a) | ~1.1-1.2 | Singlet | 3H |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. For this compound, eight carbon atoms are present, but due to symmetry and chemical environments, a total of seven distinct signals are expected. The carbonyl carbon (C2) is significantly deshielded and appears far downfield.
The expected signals include:
One signal for the carbonyl carbon (C2).
One signal for the quaternary C3 carbon.
One signal for the C4 methylene (B1212753) carbon.
One signal for the C5 methine carbon.
One signal for the C5-methyl carbon.
Two distinct signals for the two C3-methyl carbons, which are non-equivalent.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (C=O) | ~175-180 |
| C5 | ~55-60 |
| C3 | ~40-45 |
| C4 | ~35-40 |
| C5-CH₃ | ~20-25 |
| C3-CH₃ (geminal a) | ~25-30 |
Note: Predicted values are estimates based on analogous structures and can vary.
Mass Spectrometry (MS) in Molecular Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like lactams without causing significant fragmentation. In ESI-MS, this compound (C₇H₁₃NO, Molecular Weight: 127.18 g/mol ) is expected to be detected primarily as its protonated adduct, [M+H]⁺, at an m/z of approximately 128.1. Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 150.1) or the potassium adduct [M+K]⁺ (m/z ≈ 166.1), may also be observed, which helps to confirm the molecular ion. uni.lu
High-resolution mass spectrometry (HRMS) can determine the exact mass of these ions with high precision, allowing for the calculation of the elemental formula and unambiguous confirmation of the compound's identity. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in identification. uni.lu
Table 3: Predicted ESI-MS Adducts and Collision Cross Section (CCS) for this compound
| Adduct | Calculated m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 128.1070 | 125.3 |
| [M+Na]⁺ | 150.0889 | 134.1 |
| [M+K]⁺ | 166.0629 | 132.5 |
Source: Predicted data from PubChem CID 3631057. uni.lu
Chromatographic Methodologies for Stereoisomer and Purity Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a chiral molecule like this compound, specialized chromatographic methods are required to separate its enantiomers.
Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination
The presence of a stereocenter at the C5 position means that this compound exists as two non-superimposable mirror images: (R)-3,3,5-Trimethylpyrrolidin-2-one and (S)-3,3,5-Trimethylpyrrolidin-2-one. These enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard chromatography.
Chiral Gas Chromatography (GC) is the method of choice for separating and quantifying volatile enantiomers. gcms.cz This technique utilizes a chiral stationary phase (CSP), which is typically a derivatized cyclodextrin (B1172386) coated onto the inside of the capillary column. gcms.czsci-hub.se
The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. These diastereomeric complexes have different energies of formation and stability, leading to different retention times for each enantiomer. gcms.cz
To determine the enantiomeric excess (e.e.) of a sample of this compound, the following procedure would be applied:
The sample is vaporized and injected into the chiral GC column.
The (R) and (S) enantiomers interact differently with the CSP, causing them to travel through the column at different rates.
A chromatogram is produced showing two separate peaks, one for each enantiomer.
The area under each peak is integrated, and the enantiomeric excess is calculated using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
This analysis is critical in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (R)-3,3,5-Trimethylpyrrolidin-2-one |
Liquid Chromatography (LC) Techniques for Mixture Resolution
Liquid chromatography (LC) is a cornerstone analytical technique for the separation, identification, and purification of individual components from a mixture. For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) is particularly well-suited. This method is essential for monitoring the progress of its synthesis, assessing the purity of the final product, and isolating it from starting materials, byproducts, or any resulting derivatives.
The most common mode used for compounds like pyrrolidinones is reverse-phase HPLC (RP-HPLC). wikipedia.orgnih.gov In this technique, the stationary phase is nonpolar (hydrophobic), while the mobile phase is a polar solvent mixture. Molecules are separated based on their hydrophobicity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
For separating this compound, a typical RP-HPLC setup would involve a C18 column as the stationary phase. The mobile phase would likely be a gradient mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. wikipedia.orgtandfonline.comionsource.com The addition of acids like formic acid to the mobile phase is common to improve chromatographic peak shape. ionsource.commdpi.com The components of the mixture are identified by their unique retention times under a specific set of conditions (flow rate, mobile phase composition, and column type).
In a synthetic mixture, this compound would be expected to have a distinct retention time, allowing for its quantification and separation from other compounds. For separating the enantiomers of chiral pyrrolidinone derivatives, specialized chiral stationary phases (CSPs), such as those based on cyclodextrins, are employed in a method known as chiral HPLC. tandfonline.com
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Value/Type | Purpose |
|---|---|---|
| Technique | Reverse-Phase HPLC (RP-HPLC) | Separation based on polarity. |
| Stationary Phase | C18 (Octadecylsilane) | Nonpolar phase for retaining the analyte. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Polar eluent; gradient elution improves separation. |
| Detection | UV-Vis Detector (e.g., at 210 nm) | Detection of the amide chromophore. tandfonline.com |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. tandfonline.com |
| Analyte | this compound | The target compound to be separated and quantified. |
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy encompasses techniques that measure the vibrational energy of molecules. These vibrations are specific to the types of chemical bonds and functional groups present, making it a powerful tool for structural elucidation. The primary methods in this category are Infrared (IR) spectroscopy and Raman spectroscopy. For a molecule like this compound, these techniques can confirm the presence of key structural features, such as the cyclic amide (lactam) ring and the appended methyl groups.
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups in a molecule. It works by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
The most prominent feature in the IR spectrum of a pyrrolidinone is the carbonyl (C=O) stretching vibration of the lactam ring. This typically appears as a strong, sharp band. libretexts.org The exact position of this band can be influenced by ring strain and substitution. Another key indicator is the N-H stretching vibration, which is characteristic of secondary amides. The C-H bonds of the methyl and methylene groups will also produce distinct stretching and bending vibrations. pressbooks.pub Comparing the spectrum to known data for related compounds like 2-pyrrolidinone (B116388) and N-methylpyrrolidinone helps in making precise assignments. chemicalbook.comnist.gov
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Lactam) | Stretch | 3350 - 3150 | Medium, Broad |
| C-H (Alkyl) | Stretch | 2975 - 2850 | Strong |
| C=O (Lactam) | Stretch | 1700 - 1660 | Strong, Sharp |
| N-H (Lactam) | Bend | 1650 - 1580 | Medium |
| C-H (Alkyl) | Bend | 1470 - 1365 | Medium |
| C-N (Lactam) | Stretch | 1300 - 1200 | Medium |
Optical Rotation Measurements for Chirality Assessment (Polarimetry)
The structure of this compound contains a chiral center at the C5 carbon atom, which is bonded to a hydrogen atom, a methyl group, the C4 methylene group, and the nitrogen atom of the lactam ring. Due to this chirality, the molecule is not superimposable on its mirror image, and it exists as a pair of enantiomers. purdue.edu These enantiomers are optically active, meaning they can rotate the plane of plane-polarized light. libretexts.orglibretexts.org
Polarimetry is the technique used to measure this rotation. libretexts.org When plane-polarized light is passed through a solution containing a single enantiomer of this compound, the plane of light will be rotated either to the right (dextrorotatory, (+)) or to the left (levorotatory, (-)). libretexts.orgyoutube.com The two enantiomers will rotate light by an exactly equal magnitude but in opposite directions. libretexts.org A 50:50 mixture of the two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. youtube.com
The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation under standardized conditions of concentration, path length, temperature, and light wavelength (typically the sodium D-line, 589 nm). Measuring the specific rotation is crucial for characterizing an enantiomerically pure sample of this compound and for determining the enantiomeric excess of a mixture.
Table 3: Optical Properties of this compound Enantiomers
| Property | (R)-3,3,5-Trimethylpyrrolidin-2-one | (S)-3,3,5-Trimethylpyrrolidin-2-one | Racemic Mixture |
|---|---|---|---|
| Chirality | Chiral | Chiral | Achiral (net) |
| Optical Activity | Optically Active | Optically Active | Optically Inactive |
| Specific Rotation [α] | +x° (Hypothetical) | -x° (Hypothetical) | 0° |
| Designation | Dextrorotatory or Levorotatory | Levorotatory or Dextrorotatory | (±) |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govblopig.com If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide a wealth of structural information, including exact bond lengths, bond angles, and torsional angles. acs.orgacs.org
This analysis would reveal the precise conformation of the five-membered pyrrolidinone ring, which typically adopts a non-planar "envelope" or "twist" conformation. Furthermore, for a crystal composed of a single enantiomer, X-ray crystallography can unambiguously determine the absolute configuration (i.e., whether the chiral center at C5 is R or S). This is achieved through analysis of anomalous dispersion effects. nih.gov
The resulting crystal structure also details the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, that govern how the molecules pack together in the solid state. nih.govresearchgate.net This information is invaluable for understanding the physical properties of the compound. While specific crystallographic data for the title compound is not available, the parameters obtained would be similar to those determined for other crystalline pyrrolidinone derivatives. nih.govresearchgate.netrsc.org
Table 4: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |
| Atomic Coordinates (x, y, z) | Gives the precise position of every non-hydrogen atom in the unit cell. |
| Bond Lengths (Å) | Provides exact distances between bonded atoms (e.g., C=O, C-N, C-C). |
| **Bond Angles (°) ** | Provides exact angles between adjacent bonds (e.g., C-N-C, O=C-N). |
| Torsional Angles (°) | Defines the conformation of the molecule, including ring puckering. |
| Absolute Configuration | Unambiguously determines R/S configuration at the chiral center (for enantiopure crystals). |
Computational and Theoretical Investigations of 3,3,5 Trimethylpyrrolidin 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of pyrrolidinone derivatives. While specific studies on 3,3,5-trimethylpyrrolidin-2-one are not extensively documented, research on analogous structures provides a solid framework for understanding its properties.
Studies on various substituted pyrrolidinones have focused on calculating key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. arabjchem.org The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. For instance, a smaller energy gap suggests higher reactivity.
In a study of several pyrrolidinone derivatives, DFT calculations with the B3LYP functional and 6-31G* basis set were used to determine these electronic properties. arabjchem.org The results indicated that the nature and position of substituents on the pyrrolidinone ring significantly influence the HOMO and LUMO energy levels and, consequently, the molecule's reactivity. arabjchem.org For this compound, the electron-donating methyl groups are expected to raise the HOMO energy level, potentially increasing its nucleophilicity compared to the unsubstituted pyrrolidin-2-one.
Furthermore, quantum chemical modeling has been employed to study the inhibition mechanism of enzymes like monoamine oxidase (MAO) by pyrrolidinone derivatives. tandfonline.com These studies calculate the activation energies for reactions involving the pyrrolidinone ring, providing insights into the relative stability of reaction intermediates and adducts. tandfonline.com Such computational approaches are vital for the rational design of new bioactive molecules.
| Parameter | Significance | Influence of Methyl Groups on this compound (Predicted) |
| HOMO Energy | Electron-donating ability | Increased energy, enhanced nucleophilicity |
| LUMO Energy | Electron-accepting ability | Minor influence, potentially slightly raised |
| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | Potentially reduced, suggesting higher reactivity |
| Dipole Moment | Polarity and solubility | Altered distribution of charge, influencing intermolecular interactions |
Conformational Analysis and Molecular Dynamics Simulations of the Compound
The three-dimensional structure and conformational flexibility of pyrrolidinone derivatives are pivotal to their biological activity and chemical behavior. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the potential energy surfaces and dynamic nature of these molecules.
For the pyrrolidinone ring, a five-membered lactam, the primary conformations are typically envelope and twist forms. The substitution pattern on the ring dictates the preferred conformation and the energy barriers between different conformers. In the case of this compound, the gem-dimethyl group at the C3 position and the methyl group at the C5 position introduce significant steric constraints that influence the ring's puckering.
Conformational analysis of substituted pyrrolidinones has been performed using molecular mechanics and DFT methods to identify the most stable conformers. mdpi.comescholarship.org For example, a study on (±)-1-(acetoxymethyl)-3,4,5-methylpyrrolidin-2-ones involved conformational analysis at the molecular mechanics level with the MMFF force field, followed by optimization of the minimum energy conformers using DFT with the B3LYP functional. mdpi.com
Molecular dynamics simulations offer a more dynamic picture by simulating the movement of atoms over time. Such simulations have been applied to pyrrolidinone derivatives to understand their interactions with biological targets, such as proteins. researchgate.net For instance, MD simulations of an (R)-5-methylpyrrolidin-2-one derivative, a potent inhibitor of the p300 bromodomain, have provided insights into its binding dynamics and conformational changes upon binding. researchgate.net These simulations can reveal crucial information about intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net
For this compound, it can be inferred that the methyl groups would restrict the conformational freedom of the pyrrolidinone ring, leading to a more defined set of low-energy conformations. This conformational rigidity can be advantageous in the design of specific ligands, as it reduces the entropic penalty upon binding to a receptor.
Computational Studies of Reaction Mechanisms Involving Pyrrolidinone Derivatives
Computational chemistry provides a powerful lens through which to investigate the intricate details of reaction mechanisms involving pyrrolidinone derivatives. DFT calculations are frequently used to map potential energy surfaces, locate transition states, and calculate activation energies, thereby elucidating the feasibility and selectivity of different reaction pathways.
One area of investigation has been the reactivity of the α-protons to the carbonyl group in N-substituted pyrrolidinones. A computational study on the reaction of N-methyl-2-pyrrolidinone with carbon disulfide, for instance, used DFT to explore different reaction pathways and determined the activation energies and rate constants. researchgate.net
Furthermore, computational studies have shed light on the mechanisms of more complex transformations. For example, DFT calculations were employed to study the C-H insertion reaction of a rhodium nitrene with a pyrrolidinone substrate, revealing that the C-H insertion has a low activation energy. chiba-u.jp
The chemical reactivity of the core 2-pyrrolidinone (B116388) and related 3-pyrrolin-2-one structures has been systematically evaluated through various reactions, and computational modeling often complements these experimental findings to rationalize the observed outcomes. scispace.com In a study on the inactivation of monoamine oxidase, quantum chemical calculations were used to model the proposed mechanism, which involves the formation of a covalent adduct between the enzyme and the pyrrolidinone-based inactivator. tandfonline.com The calculated activation energies for the breakdown of these adducts were in good agreement with experimental observations, supporting the hypothesized mechanism. tandfonline.com
These studies collectively demonstrate the utility of computational methods in predicting and understanding the diverse reactivity of the pyrrolidinone ring, from simple acid-base reactions to complex, enzyme-catalyzed transformations.
| Reaction Type | Computational Method | Key Findings |
| Reaction with Carbon Disulfide | DFT | Elucidation of reaction pathways and activation energies. researchgate.net |
| C-H Insertion | DFT | Low activation energy for rhodium nitrene insertion. chiba-u.jp |
| Enzyme Inhibition (MAO) | Ab initio and DFT | Modeling of covalent adduct formation and breakdown. tandfonline.com |
| General Reactivity | Not specified | Evaluation of addition, substitution, and elimination reactions. scispace.com |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods have become increasingly reliable for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve as a powerful tool for structure elucidation and for validating experimental results.
For pyrrolidinone derivatives, DFT calculations have been successfully used to predict ¹H and ¹³C NMR chemical shifts. In a study on new heterocyclic benzoxazole-pyrrolidin-2-one derivatives, the NMR chemical shifts were predicted using DFT and showed a strong correlation with the experimental spectra, with correlation coefficients often exceeding 98%. arabjchem.orgarabjchem.org This high level of accuracy aids in the unambiguous assignment of signals and confirmation of the synthesized structures. arabjchem.orgarabjchem.org
The process typically involves optimizing the molecular geometry of the compound at a chosen level of theory and then performing NMR calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts are then often scaled to account for systematic errors in the computational method and to improve the agreement with experimental data.
Similarly, IR spectra can be computationally predicted by calculating the vibrational frequencies of the molecule. These calculations can help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the characteristic C=O stretching frequency of the lactam ring.
| Spectroscopic Technique | Computational Method | Application | Reference |
| NMR Spectroscopy | DFT (GIAO) | Prediction of ¹H and ¹³C chemical shifts, structural validation | arabjchem.orgarabjchem.org |
| IR Spectroscopy | DFT | Calculation of vibrational frequencies, assignment of absorption bands | arabjchem.org |
Emerging Research Avenues and Future Prospects for 3,3,5 Trimethylpyrrolidin 2 One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Recent advancements in synthetic organic chemistry have paved the way for more efficient and sustainable methods to produce complex molecules. A notable development in the synthesis of 3,3,5-trimethylpyrrolidin-2-one is a multi-step process that commences from readily available starting materials, as detailed in recent patent literature. This methodology provides a clear pathway to both the (R)- and (S)-enantiomers of the target compound, which is crucial for stereospecific applications.
The synthesis begins with 2,2,6,6-tetramethyl-piperidin-4-one, which undergoes a series of reactions to yield the key intermediate, 5,5-dimethyl-3-methylenepyrrolidin-2-one. This intermediate is then subjected to a crucial hydrogenation step to produce the desired (R)- or (S)-3,5,5-trimethyl-pyrrolidin-2-one. This strategic approach allows for the controlled introduction of the methyl group at the 3-position, leading to the specific stereoisomer.
| Step | Reactant(s) | Key Transformation | Product |
| 1 | 2,2,6,6-Tetramethyl-piperidin-4-one, Chloroform, Base | Ring contraction and formation of an α,β-unsaturated lactam | 5,5-Dimethyl-3-methylenepyrrolidin-2-one |
| 2 | 5,5-Dimethyl-3-methylenepyrrolidin-2-one, Hydrogen Gas, Catalyst | Asymmetric or non-asymmetric hydrogenation of the exocyclic double bond | (R)- or (S)-3,5,5-Trimethyl-pyrrolidin-2-one |
Exploration of New Catalytic Systems for Pyrrolidinone Synthesis
The hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one is a critical step in the synthesis of this compound, and the choice of catalyst is paramount in achieving high yield and enantioselectivity. Research has identified several effective catalytic systems for this transformation.
A range of transition metal catalysts have been shown to be effective for this hydrogenation reaction. These include catalysts based on metals from the platinum group, as well as ruthenium, rhodium, and iridium. The catalysts can be either heterogeneous or homogeneous, offering flexibility in reaction setup and catalyst recovery.
For the asymmetric hydrogenation to produce specific enantiomers, chiral catalysts are employed. The selection of the appropriate chiral ligand is crucial for inducing the desired stereochemistry. The following table summarizes the types of catalysts that have been explored for the synthesis of (R)- and (S)-3,5,5-trimethyl-pyrrolidin-2-one:
| Catalyst Type | Metal | Application |
| Hydrogenation Catalysts | Ruthenium, Rhodium, Iridium, Platinum Group Metals | Production of (R)- and (S)-3,5,5-trimethyl-pyrrolidin-2-one |
The future direction in this field will likely involve the design and development of more active and selective catalysts. This includes the exploration of non-precious metal catalysts to reduce costs and environmental impact. Furthermore, the immobilization of homogeneous catalysts on solid supports is a promising area of research to facilitate catalyst recycling and improve the sustainability of the process.
Interdisciplinary Research Incorporating Pyrrolidinone Scaffolds in Advanced Materials
While the pyrrolidinone scaffold is a well-established pharmacophore in medicinal chemistry, the application of specifically this compound in the realm of advanced materials is an area that remains largely unexplored. A thorough review of current scientific literature does not reveal significant research into the incorporation of this particular compound into polymers or other advanced materials.
This lack of data presents a compelling opportunity for future interdisciplinary research. The unique substitution pattern of this compound could impart interesting physical and chemical properties to polymeric structures. For instance, the methyl groups could influence solubility, thermal stability, and mechanical properties of polymers.
Potential avenues for future research could include:
Polymer Synthesis: Investigating the polymerization of vinyl-functionalized derivatives of this compound.
Material Properties: Characterizing the properties of polymers containing the this compound moiety, such as their thermal behavior, mechanical strength, and permeability.
Biomaterials: Exploring the potential of these polymers in biomedical applications, given the biocompatibility often associated with pyrrolidinone-based structures.
While currently speculative, the exploration of this compound in materials science represents a promising frontier for innovation, bridging the gap between synthetic organic chemistry and polymer science.
Q & A
Q. What are the common synthetic routes for 3,3,5-trimethylpyrrolidin-2-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrrolidin-2-one derivatives often involves cyclization reactions, alkylation, or cross-coupling. For example, Scheme 5 in demonstrates alkylation using NaH and methyl iodide (MeI) in THF at 0°C to room temperature (rt) to introduce methyl groups. Catalytic systems like Pd(PPh₃)₄ with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) enable Suzuki-Miyaura coupling for aryl substitutions . Key Variables:
- Temperature control (e.g., 0°C for exothermic steps).
- Catalyst loading (e.g., 1–5 mol% Pd).
- Solvent polarity (THF vs. dioxane affects reaction rates).
Data Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| a | NaH, MeI, THF, 0°C→rt | 75–85 | |
| c | Pd(PPh₃)₄, K₂CO₃, dioxane, 105°C | 60–70 |
Q. How can researchers characterize the stereochemistry of this compound derivatives?
Methodological Answer: X-ray crystallography (as in ) is the gold standard for resolving stereochemistry. For dynamic analysis, nuclear Overhauser effect (NOE) NMR experiments can differentiate axial vs. equatorial substituents. Chiral HPLC (e.g., using a CHIRALPAK® column) is recommended for enantiomeric excess determination .
Q. What safety protocols are critical when handling pyrrolidin-2-one derivatives in the lab?
Methodological Answer:
- Storage: Keep containers tightly sealed in dry, ventilated areas to prevent hydrolysis ().
- Exposure Control: Use fume hoods and personal protective equipment (PPE), as toxicological data are limited ().
- First Aid: For inhalation exposure, move to fresh air and consult a physician ().
Advanced Research Questions
Q. How do substituent effects at the 3- and 5-positions influence the compound’s reactivity in ring-opening reactions?
Methodological Answer: Electron-withdrawing groups (e.g., -CF₃) at the 5-position increase electrophilicity of the carbonyl, facilitating nucleophilic attack. Computational studies (DFT) can map charge distribution. For example, 3,5-disubstituted analogs in show enhanced reactivity with trifluoromethyl groups due to inductive effects.
Q. What strategies resolve contradictions in reported bioactivity data for pyrrolidin-2-one derivatives?
Methodological Answer:
Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding poses with target enzymes (e.g., cytochrome P450).
- MD Simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Models: Correlate substituent lipophilicity (logP) with IC₅₀ values ().
Q. What are the unresolved challenges in scaling up enantioselective syntheses of this compound?
Methodological Answer:
- Catalyst Recycling: Heterogeneous catalysts (e.g., immobilized Pd) reduce costs but may lower enantioselectivity.
- Solvent Recovery: Switch from THF to 2-MeTHF for greener processes.
- Byproduct Management: Optimize workup steps to remove TiCl₃ residues ().
Q. How does the compound’s conformational flexibility impact its pharmacokinetic properties?
Methodological Answer:
Q. What analytical techniques are optimal for detecting degradation products under accelerated stability conditions?
Methodological Answer:
- HPLC-DAD/MS: Monitor hydrolytic degradation (e.g., lactam ring opening) at 40°C/75% RH.
- TGA/DSC: Assess thermal stability (decomposition onset >200°C in ).
Q. How can researchers address the lack of ecological toxicity data for this compound?
Methodological Answer:
- Acute Toxicity Assays: Use Daphnia magna or Vibrio fischeri models (OECD 202/ISO 11348).
- Read-Across Methods: Leverage data from structurally similar compounds (e.g., 3-amino-1-hydroxy-pyrrolidin-2-one in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
